3-butyl-8-(chloromethyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione

Beschreibung

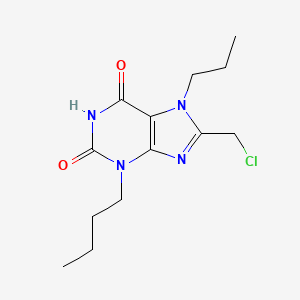

3-Butyl-8-(chloromethyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative with a molecular formula of C₁₃H₁₉ClN₄O₂ and a molecular weight of 298.77 g/mol . It features a purine-2,6-dione core substituted with a butyl group at the N3 position, a propyl group at the N7 position, and a chloromethyl moiety at the C8 position. This compound is primarily used in research settings, with applications in medicinal chemistry due to its structural similarity to adenosine receptor ligands and other bioactive purine derivatives . Its synthesis and commercial availability are documented by suppliers such as Advanced Technology & Industrial Co., Ltd. and Santa Cruz Biotechnology, with purity standards ≥95% .

Eigenschaften

CAS-Nummer |

730992-64-0 |

|---|---|

Molekularformel |

C13H19ClN4O2 |

Molekulargewicht |

298.77 g/mol |

IUPAC-Name |

3-butyl-8-(chloromethyl)-7-propylpurine-2,6-dione |

InChI |

InChI=1S/C13H19ClN4O2/c1-3-5-7-18-11-10(12(19)16-13(18)20)17(6-4-2)9(8-14)15-11/h3-8H2,1-2H3,(H,16,19,20) |

InChI-Schlüssel |

LIGCQQYVLYWBEK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-8-(chloromethyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with butyl and propyl halides, followed by chloromethylation. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The chloromethylation step may involve the use of formaldehyde and hydrochloric acid or other chloromethylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Butyl-8-(chloromethyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing oxygen.

Substitution: Substituted derivatives with various functional groups replacing the chloromethyl group.

Wissenschaftliche Forschungsanwendungen

3-Butyl-8-(chloromethyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is utilized in several scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: Employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Butyl-8-(chloromethyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Pharmacological Profiles

The biological activity of xanthine derivatives is highly dependent on substituents at the N1, N3, N7, and C8 positions. Below is a comparative analysis of key analogues:

Key Differences

Substituent Flexibility: The chloromethyl group at C8 in the target compound may confer electrophilic reactivity, distinguishing it from analogues with amino or sulfanyl groups (e.g., compound 27 in or ).

Biological Targets: Unlike istradefylline (A2A antagonist) or the D2 agonist in , the target compound lacks direct evidence of receptor binding.

Synthetic Accessibility :

- The target compound’s synthesis (via alkylation of purine precursors ) is simpler compared to microwave-assisted reactions required for analogues like CP-8 or multi-step morpholine derivatives .

Data Tables

Table 1: Physicochemical Properties

Biologische Aktivität

3-butyl-8-(chloromethyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione (often referred to as the compound) is a synthetic purine derivative with significant biological activity. Its unique structure, featuring a butyl group at the 3-position and a chloromethyl group at the 8-position, positions it as a candidate for various pharmacological applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 730992-64-0 |

| Molecular Formula | C13H19ClN4O2 |

| Molecular Weight | 298.77 g/mol |

| IUPAC Name | 3-butyl-8-(chloromethyl)-7-propylpurine-2,6-dione |

| InChI Key | LIGCQQYVLYWBEK-UHFFFAOYSA-N |

The biological activity of 3-butyl-8-(chloromethyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione is primarily attributed to its interaction with specific molecular targets within biological systems. It is known to:

- Inhibit Enzyme Activity : The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways.

- Modulate Receptor Signaling : It can bind to various receptors, altering their signaling pathways and resulting in diverse biological effects.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

- Antitumor Activity : Studies have shown that it can inhibit tumor cell proliferation. For instance, it has been tested against various cancer cell lines and demonstrated significant cytotoxic effects.

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation markers in vitro and in vivo, possibly through the inhibition of cyclooxygenase (COX) enzymes .

- Antiviral Properties : Preliminary findings suggest potential efficacy against certain viral infections, indicating its role in antiviral drug development .

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activities of 3-butyl-8-(chloromethyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione can be influenced by structural modifications. The presence of the chloromethyl group at the 8-position is crucial for its interaction with biological targets. Variations in the alkyl groups can affect its potency and selectivity towards specific enzymes or receptors .

Antitumor Research

In a study evaluating the antitumor properties of this compound, it was found to exhibit significant cytotoxicity against human ovarian cancer cells (OVCAR-5) with an IC50 value indicating effective inhibition of cell growth .

Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of the compound revealed that it significantly reduced edema in animal models by inhibiting leukocyte infiltration and pro-inflammatory cytokine production .

Antiviral Efficacy

Research investigating its antiviral properties showed promising results against specific viral strains, suggesting that it may interfere with viral replication mechanisms. This opens avenues for further exploration in antiviral drug design .

Q & A

Basic: What are the key synthetic routes for preparing 3-butyl-8-(chloromethyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step alkylation and functionalization of a purine core. A common approach includes:

- Step 1: Alkylation of the purine scaffold at the 7-position using propyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Introduction of the chloromethyl group at position 8 via nucleophilic substitution, often requiring controlled temperatures (0–5°C) to minimize side reactions .

- Step 3: Butyl group installation at position 3 using alkylating agents like butyl iodide, with solvent polarity (e.g., DMSO vs. THF) critically influencing yield .

Optimization focuses on solvent selection, temperature gradients, and stoichiometric ratios to balance reactivity and purity (>95% by HPLC) .

Advanced: How do substituent electronic effects (e.g., chloromethyl vs. sulfanyl groups) influence the compound’s reactivity in downstream modifications?

Answer:

The chloromethyl group at position 8 enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) under mild conditions (room temperature, polar aprotic solvents). In contrast, sulfanyl groups (e.g., butenylsulfanyl in related compounds) stabilize the purine core via resonance but reduce reactivity toward nucleophiles, necessitating harsher conditions (e.g., elevated temperatures, strong bases) . Computational modeling (DFT) can predict substituent effects on charge distribution, guiding rational design of derivatives .

Basic: What analytical techniques are recommended for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

- FTIR: Identify carbonyl stretches (C=O) at ~1680–1700 cm⁻¹ and C-Cl stretches at ~740–750 cm⁻¹ .

- NMR: ¹H NMR should resolve the chloromethyl proton as a singlet at δ 4.5–5.0 ppm, while butyl/propyl chains show characteristic alkyl shifts (δ 0.8–1.8 ppm) .

- Mass Spectrometry: Look for molecular ion peaks [M+H]⁺ matching the exact mass (C₁₃H₁₈ClN₅O₂: 319.11 g/mol) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 284) .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Answer:

Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

- Metabolic Profiling: Use liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation of the chloromethyl group) .

- Formulation Adjustments: Encapsulate the compound in lipid-based nanoparticles to enhance solubility and bypass rapid clearance .

- Pharmacodynamic Markers: Correlate in vitro IC₅₀ values (e.g., adenosine receptor binding) with tissue-specific exposure levels measured via LC-MS/MS in plasma/brain samples .

Basic: What stability challenges are associated with the chloromethyl substituent, and how can they be mitigated during storage?

Answer:

The chloromethyl group is prone to hydrolysis under humid conditions, forming a hydroxymethyl derivative. Mitigation strategies:

- Storage: Lyophilize the compound and store at -20°C under inert gas (argon) .

- Buffer Selection: Avoid aqueous solutions at pH >7; use anhydrous DMSO for stock solutions .

- Quality Control: Monitor purity via HPLC every 3–6 months, tracking degradation peaks at Rt 2–3 min .

Advanced: What mechanistic insights explain the compound’s selectivity for adenosine A₂A receptors over A₁ receptors?

Answer:

Molecular docking studies suggest the chloromethyl group forms a halogen bond with Thr88 in the A₂A receptor’s binding pocket, while the butyl/propyl chains occupy a hydrophobic subpocket absent in A₁ receptors . Mutagenesis experiments (e.g., Thr88Ala mutants) reduce binding affinity by ~10-fold, confirming this interaction . Competitive binding assays using [³H]ZM241385 further validate selectivity ratios (A₂A Ki = 15 nM vs. A₁ Ki = 1.2 µM) .

Basic: How should researchers design dose-response experiments to evaluate the compound’s efficacy in Parkinson’s disease models?

Answer:

- In Vitro: Use SH-SY5Y cells or striatal neurons to measure cAMP reduction (A₂A antagonism) at concentrations ranging from 1 nM to 10 µM .

- In Vivo: Administer 1–30 mg/kg orally in 6-OHDA-lesioned rats, assessing motor function via rotarod tests and monitoring plasma exposure (target Cmax: 500–1000 ng/mL) .

- Controls: Include a reference A₂A antagonist (e.g., istradefylline) and vehicle controls to normalize data .

Advanced: What computational methods are effective for predicting the compound’s ADMET properties?

Answer:

- QSAR Models: Train on purine derivatives to predict logP (estimated 2.1) and aqueous solubility (0.12 mg/mL) .

- Molecular Dynamics Simulations: Simulate blood-brain barrier penetration using PAMPA-BBB, correlating with in vivo brain/plasma ratios .

- Toxicity Screening: Use Derek Nexus to flag potential hepatotoxicity from chloromethyl metabolites .

Basic: What are the recommended protocols for purifying this compound after synthesis?

Answer:

- Column Chromatography: Use silica gel with a gradient of ethyl acetate/hexanes (20–50% EA) to resolve chloromethyl-containing byproducts .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to achieve >99% purity; monitor crystal morphology via XRD to ensure consistency .

- HPLC Prep: Employ a C18 column with acetonitrile/water (0.1% TFA) at 2 mL/min; collect peaks at Rt 8–10 min .

Advanced: How can researchers leverage structural analogs (e.g., 8-substituted purine diones) to optimize pharmacokinetic profiles?

Answer:

- Bioisosteric Replacement: Substitute chloromethyl with trifluoromethoxy groups (as in ) to enhance metabolic stability while retaining A₂A affinity .

- Prodrug Design: Mask the chloromethyl group as a pivaloyloxymethyl ester to improve oral absorption, with enzymatic cleavage in plasma .

- SAR Studies: Systematically vary alkyl chain lengths (butyl vs. pentyl) to balance lipophilicity and clearance rates, guided by in silico PK simulations .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.